4-m-Tolylmorpholine

説明

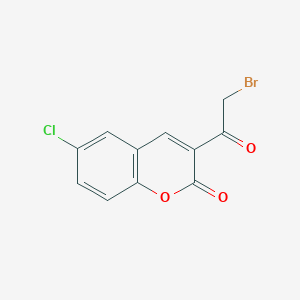

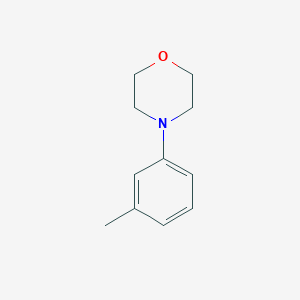

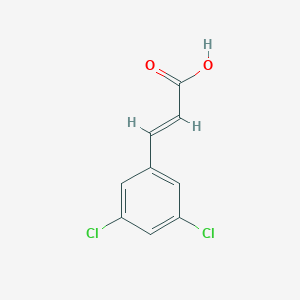

4-m-Tolylmorpholine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is also known as Morpholine, 4-(3-methylphenyl)- .

Synthesis Analysis

The synthesis of morpholines, including 4-m-Tolylmorpholine, has attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of 4-m-Tolylmorpholine can be analyzed using various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy (FTIR) allows identifying this information through absorption and emission of light in the infrared region .Chemical Reactions Analysis

4-m-Tolylmorpholine, as a morpholine derivative, is used in organic chemistry as a co-oxidant and sacrificial catalyst in oxidation reactions, for instance in osmium tetroxide oxidations and the Sharpless asymmetric dihydroxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-m-Tolylmorpholine can be analyzed using various techniques such as Raman spectroscopy, Fourier transform infrared spectroscopy, Ultraviolet–visible spectroscopy, X-ray photoelectron spectroscopy, Diffuse reflectance infrared Fourier transform spectroscopy .科学的研究の応用

Antimicrobial Activity

Research has shown that derivatives of thiomorpholine, a compound structurally related to 4-m-Tolylmorpholine, have potential in the development of new antimicrobial agents. The synthesis of these derivatives involves a nucleophilic substitution reaction and aims to create molecules with increased Log P values for improved microbial intracellular concentration, potentially reducing microbial resistance. These compounds have been tested for antimicrobial activity, and their structures were confirmed through various spectral analyses (Kardile & Kalyane, 2010).

Molecular Adsorption and Environmental Impacts

Studies involving kaolinite, a clay mineral, have explored the adsorption characteristics of different molecules, including glyphosate, which is relevant due to the structural similarity to 4-m-Tolylmorpholine. These studies provide insights into the environmental behavior of such compounds and their interactions with soil components, aiding in understanding the ecological impact of widespread herbicide use (Galicia-Andrés et al., 2020).

Synthesis and Structural Analysis

Research on similar molecules like 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one provides insights into the synthesis and crystal structure analysis of complex derivatives. This research involves nuclear magnetic resonance (NMR) and X-ray diffraction techniques, contributing to the broader understanding of morpholine derivatives in various scientific applications (Sun et al., 2021).

Drug Metabolism and Pharmacokinetics

While the specific compound 4-m-Tolylmorpholine was not directly studied, related research on the in vitro metabolism of drugs like rivaroxaban, which contain morpholine moieties, is relevant. This research helps in understanding how such compounds are metabolically processed in various species, including humans, providing valuable information for potential clinical applications (Lang, Freudenberger, & Weinz, 2009).

将来の方向性

While specific future directions for 4-m-Tolylmorpholine are not mentioned in the available literature, the field of organic chemistry continues to evolve with new methodologies and techniques. For instance, directed evolution is a powerful tool for protein engineering that functions by harnessing natural evolution on a shorter timescale . This could potentially be applied to the development and optimization of compounds like 4-m-Tolylmorpholine.

特性

IUPAC Name |

4-(3-methylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-10-3-2-4-11(9-10)12-5-7-13-8-6-12/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMDXJAWWCMBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364002 | |

| Record name | 4-m-tolylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-m-Tolylmorpholine | |

CAS RN |

7025-91-4 | |

| Record name | 4-m-tolylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)

![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)

![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)